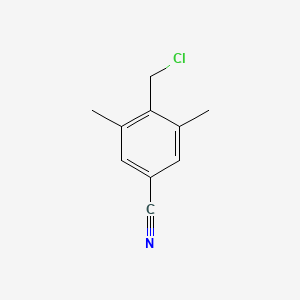

4-(Chloromethyl)-3,5-dimethylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C10H10ClN and its molecular weight is 179.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DFT and TD-DFT/PCM Calculations

Research has applied Density Functional Theory (DFT) and Time-Dependent DFT/PCM calculations to study the molecular structure, spectroscopic characterization, and Non-Linear Optical (NLO) properties of certain dyes. These studies offer insights into the possible biological potentials and corrosion inhibition properties of the compounds, which could be related to or have implications for the study of 4-(Chloromethyl)-3,5-dimethylbenzonitrile derivatives (Nuha Wazzan et al., 2016).

Photochemical Reactions

Time-resolved fluorescence, absorption, and Raman techniques have been used to study the mechanism of fluorescence quenching by electron transfer in photochemical reactions involving dimethylaminobenzonitrile derivatives. Such studies contribute to understanding the reactivity of this compound under similar conditions (Chensheng Ma et al., 2001).

Photochemical Preparation Techniques

The photolysis of certain aniline derivatives in the presence of heterocyclic compounds has enabled the easy photochemical preparation of heteroaryl-fused products. This method demonstrates the versatility of photochemical techniques in synthesizing complex organic molecules, potentially including this compound derivatives (B. Guizzardi et al., 2000).

Electrochemical Oxidation Studies

Investigations into the electrochemical oxidation of dimethyl disulfide have shed light on the reactivity of sulfur-containing compounds, which might be applicable to understanding the electrochemical behavior of this compound in various solvents (Quang Do et al., 2005).

Photophysical and Humidity Sensing Properties

Novel indium(III) phthalocyanines with specific substituents have been synthesized and characterized for their photophysical properties and humidity sensing capabilities. Research in this area indicates the potential for developing advanced materials for sensing applications, possibly inspired by the functionalization of this compound (Bahadır Keskin et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(Chloromethyl)benzoyl chloride, indicates that it is dangerous, causing skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that chloromethyl compounds often participate in reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Mode of Action

4-(Chloromethyl)-3,5-dimethylbenzonitrile likely undergoes nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the chloromethyl group. This interaction results in the replacement of the chlorine atom with the nucleophile .

Biochemical Pathways

Chloromethyl compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially alter the structure of target molecules, leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other substances could influence the compound’s stability and reactivity. It’s also worth noting that the compound may affect the acidity (pH) of water, which may have hazardous effects on aquatic organisms .

特性

IUPAC Name |

4-(chloromethyl)-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMBTBOBNPLDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)

![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2992649.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)

![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)

![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)